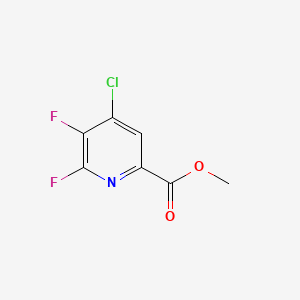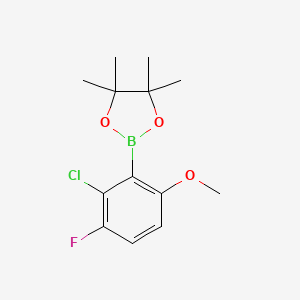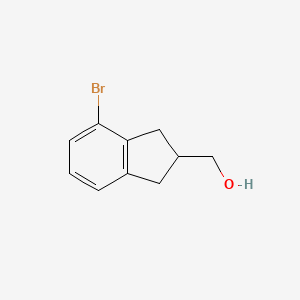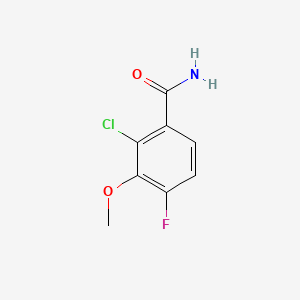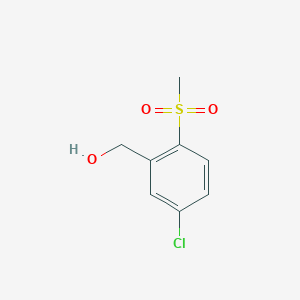
(5-Chloro-2-(methylsulfonyl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-2-(methylsulfonyl)phenyl)methanol: is an organic compound with the molecular formula C₈H₉ClO₃S It is characterized by the presence of a chloro group, a methylsulfonyl group, and a hydroxymethyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-(methylsulfonyl)phenyl)methanol typically involves the chlorination of a suitable precursor followed by the introduction of the methylsulfonyl group. One common method involves the reaction of 5-chloro-2-nitrobenzyl alcohol with dimethyl sulfoxide (DMSO) and a base, such as sodium hydride, to introduce the methylsulfonyl group. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions:
Oxidation: (5-Chloro-2-(methylsulfonyl)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chloro group or to convert the hydroxymethyl group to a methyl group.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed:
Oxidation: Formation of 5-chloro-2-(methylsulfonyl)benzaldehyde or 5-chloro-2-(methylsulfonyl)benzoic acid.
Reduction: Formation of 5-chloro-2-(methylsulfonyl)toluene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: (5-Chloro-2-(methylsulfonyl)phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial or anti-inflammatory properties.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (5-Chloro-2-(methylsulfonyl)phenyl)methanol and its derivatives depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloro and methylsulfonyl groups can influence the compound’s binding affinity and specificity towards molecular targets.
類似化合物との比較
- (5-Chloro-2-(methylthio)phenyl)methanol
- (5-Chloro-2-(methylsulfonyl)phenyl)ethanol
- (5-Chloro-2-(methylsulfonyl)phenyl)acetic acid
Uniqueness: (5-Chloro-2-(methylsulfonyl)phenyl)methanol is unique due to the combination of its functional groups, which provide a balance of reactivity and stability
特性
分子式 |
C8H9ClO3S |
|---|---|
分子量 |
220.67 g/mol |
IUPAC名 |
(5-chloro-2-methylsulfonylphenyl)methanol |
InChI |
InChI=1S/C8H9ClO3S/c1-13(11,12)8-3-2-7(9)4-6(8)5-10/h2-4,10H,5H2,1H3 |
InChIキー |
XVDVZLNWAQPTQU-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


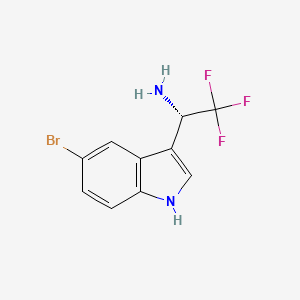
![N-[(3-methylpyrazin-2-yl)methylidene]hydroxylamine](/img/structure/B14032289.png)

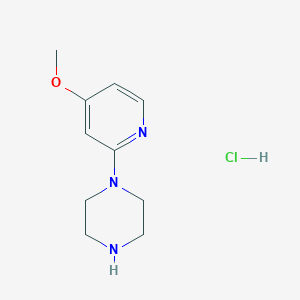
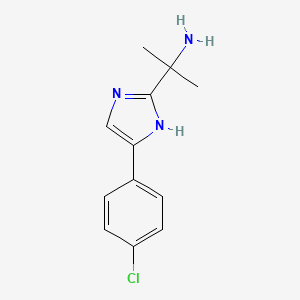
![(R)-N-[(R)-[4-(tert-butyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14032313.png)
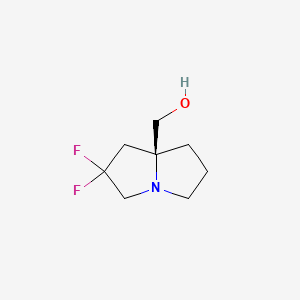
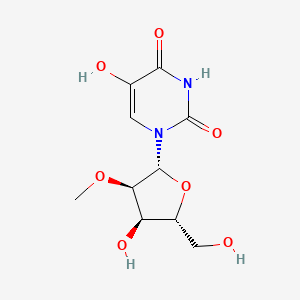
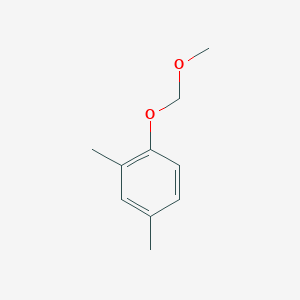
![(6-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B14032333.png)
